molecular formula C14H16N2O2 B5292820 1-(3-Phenyl-4-oxa-1,2-diaza-spiro[4.4]non-2-en-1-yl)-ethanone

1-(3-Phenyl-4-oxa-1,2-diaza-spiro[4.4]non-2-en-1-yl)-ethanone

Cat. No.: B5292820
M. Wt: 244.29 g/mol
InChI Key: HPCKKTPGBIZSQL-UHFFFAOYSA-N
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Description

1-(3-Phenyl-4-oxa-1,2-diaza-spiro[4.4]non-2-en-1-yl)-ethanone is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of atoms, including a phenyl group, an oxa-diaza ring, and a spiro linkage. Such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties .

Chemical Reactions Analysis

1-(3-Phenyl-4-oxa-1,2-diaza-spiro[4.4]non-2-en-1-yl)-ethanone can undergo various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions efficiently. The major products formed depend on the specific reaction and conditions used, but they often include modified spirocyclic compounds with new functional groups .

Scientific Research Applications

1-(3-Phenyl-4-oxa-1,2-diaza-spiro[4.4]non-2-en-1-yl)-ethanone has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its unique structure makes it a candidate for studying interactions with biological molecules, potentially leading to new drug discoveries.

    Medicine: It may exhibit biological activities such as antimicrobial or anticancer properties, making it of interest in pharmaceutical research.

    Industry: Its stability and reactivity can be leveraged in the development of new materials or chemical processes

Mechanism of Action

The mechanism by which 1-(3-Phenyl-4-oxa-1,2-diaza-spiro[4.4]non-2-en-1-yl)-ethanone exerts its effects depends on its interaction with molecular targets. These interactions often involve binding to specific proteins or enzymes, altering their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .

Comparison with Similar Compounds

Similar compounds to 1-(3-Phenyl-4-oxa-1,2-diaza-spiro[4.4]non-2-en-1-yl)-ethanone include other spirocyclic compounds and oxadiazoles. These compounds share structural features but may differ in their specific functional groups or ring structures. The uniqueness of this compound lies in its specific arrangement of atoms and the resulting chemical properties .

List of Similar Compounds

This detailed overview provides a comprehensive understanding of 1-(3-Phenyl-4-oxa-1,2-diaza-spiro[44]non-2-en-1-yl)-ethanone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(2-phenyl-1-oxa-3,4-diazaspiro[4.4]non-2-en-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-11(17)16-14(9-5-6-10-14)18-13(15-16)12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPCKKTPGBIZSQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2(CCCC2)OC(=N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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